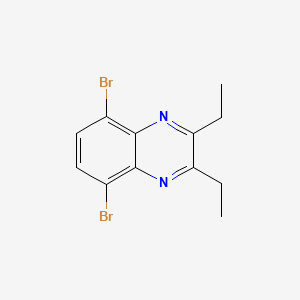
5,8-Dibromo-2,3-diethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-2,3-diethylquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound. The molecular formula of this compound is C12H12Br2N2 .
Molecular Structure Analysis
The molecular formula of 5,8-Dibromo-2,3-diethylquinoxaline is C12H12Br2N2 . This indicates that the molecule consists of 12 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms. The average mass of the molecule is 344.045 Da .Scientific Research Applications
Polymer Synthesis for Electrochemical Activity and Light-Emitting Diodes : 5,8-Dibromo-2,3-diethylquinoxaline is used in synthesizing π-conjugated polymers, which show good electrochemical activity for n-type doping and strong fluorescence in solutions and films. These polymers are utilized in making light-emitting diodes (LEDs) with specific emission wavelengths (Kanbara & Yamamoto, 1993).
Anion Sensors : Derivatives of 5,8-Dibromo-2,3-diethylquinoxaline, specifically 5,8-Diaryl-2,3-dipyrrolylquinoxaline materials, are used as sensors for inorganic anions, displaying anion-induced changes in color and fluorescence quenching. These materials are particularly effective for sensing fluoride and dihydrogenpyrophosphate in aqueous solutions (Aldakov, Palacios, & Anzenbacher, 2005).
Electrically Conducting Materials and Enhanced Electroluminescence : Dehalogenation polycondensation of 5,8-dibromoquinoxaline derivatives leads to the formation of π-conjugated polyquinoxalines. These polymers can be converted into electrically conducting materials and are used in light-emitting diodes, exhibiting strong fluorescence and enhanced electroluminescence efficiency (Yamamoto et al., 1996).
Polymer Synthesis with Aromatic Fused Rings : New π-conjugated polyquinoxalines with aromatic fused rings in the side chain have been synthesized using 5,8-dibromoquinoxaline derivatives. These polymers form ordered structures in the solid state and exhibit distinct absorption and photoluminescence peaks, relevant for materials science applications (Nurulla, Yamaguchi, & Yamamoto, 2000).
Ambipolar-Acceptor Frameworks in Organic Photovoltaics : The synthesis of a new dialkyl-functionalized quinoxaline acceptor, specifically 5,8-dibromo-2,3-dihexylquinoxaline, and its application in creating ambipolar-acceptor polymers for organic photovoltaic devices have been reported. These polymers exhibit a low bandgap and high solubility, making them suitable for use in solar energy applications (Anderson et al., 2018).
Mechanism of Action
Mode of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of 5,8-Dibromo-2,3-diethylquinoxaline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoxaline derivatives are known to have multifunctional properties and can affect various biochemical pathways . The specific pathways and downstream effects influenced by 5,8-Dibromo-2,3-diethylquinoxaline remain to be elucidated.
properties
IUPAC Name |
5,8-dibromo-2,3-diethylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPVFRWOXOCNCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738720 |
Source


|
| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromo-2,3-diethylquinoxaline | |
CAS RN |
148231-14-5 |
Source


|
| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148231-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 5,8-dibromo-2,3-diethylquinoxaline in the synthesis of phenothiazine-based polymers?
A1: 5,8-Dibromo-2,3-diethylquinoxaline serves as a monomer in the Heck reaction with 3,7-divinyl-N-octyl-phenothiazine. This reaction results in the formation of a phenothiazine-based polymer incorporating both the phenothiazine and quinoxaline units within its backbone [].
Q2: How does the incorporation of 5,8-dibromo-2,3-diethylquinoxaline influence the properties of the resulting polymer?
A2: Introducing the quinoxaline moiety from 5,8-dibromo-2,3-diethylquinoxaline into the polymer backbone leads to a red shift in the absorption, photoluminescence (PL), and electroluminescence (EL) emission maxima compared to polymers without this unit []. This suggests an influence on the polymer's electronic structure and its light-emitting properties. Additionally, the polymers containing the quinoxaline unit exhibit a stabilized EL emission maximum and CIE 1931 coordinate value with increasing operating voltages, indicating stable electroluminescent emission properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


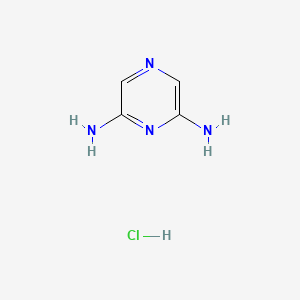


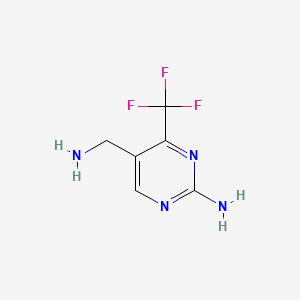
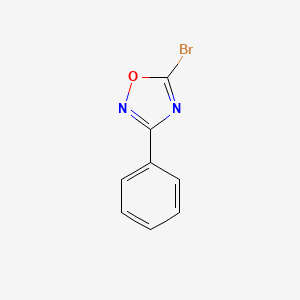
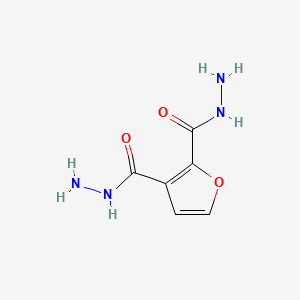
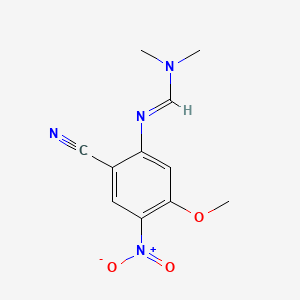
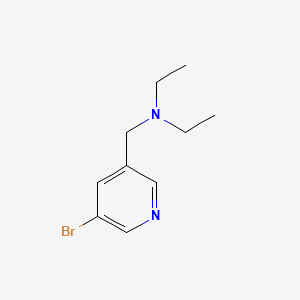
![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)
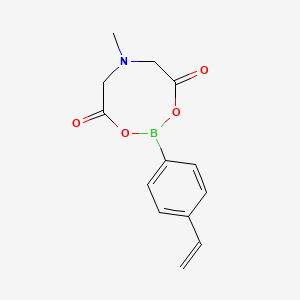
![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)